molecular formula C3H7Cl2N B3006078 3-Chloroprop-2-en-1-amine hydrochloride CAS No. 100516-86-7

3-Chloroprop-2-en-1-amine hydrochloride

Cat. No.: B3006078
CAS No.: 100516-86-7
M. Wt: 128
InChI Key: RBJGWQYYFUCZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloroprop-2-en-1-amine hydrochloride is an organic compound with the molecular formula C₃H₇Cl₂N. It is a hydrochloride salt of 3-chloroprop-2-en-1-amine, characterized by the presence of a chlorine atom attached to the second carbon of a propene chain and an amine group at the terminal carbon. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloroprop-2-en-1-amine hydrochloride can be synthesized through the allylation of amines with commercially available 1,3-dichloropropene isomers. The reaction typically involves the use of Grignard reagents and iron-catalyzed cross-coupling . The general procedure includes:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.

Chemical Reactions Analysis

Types of Reactions

3-Chloroprop-2-en-1-amine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Grignard Reagents: Used in cross-coupling reactions.

    Iron Catalysts: Facilitate the stereoselective synthesis of allylamines.

    Nucleophiles: Participate in substitution reactions.

Major Products Formed

    Allylamines: Formed through cross-coupling reactions.

    Substituted Amines: Result from substitution reactions.

Scientific Research Applications

3-Chloroprop-2-en-1-amine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-chloroprop-2-en-1-amine hydrochloride involves its interaction with molecular targets through its amine and chlorine functional groups. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The specific pathways and molecular targets depend on the context of its use in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    3-Chloropropylamine Hydrochloride: Similar structure but lacks the double bond in the propene chain.

    2-Chloroethylamine Hydrochloride: Contains a shorter carbon chain and different positioning of the chlorine atom.

Uniqueness

3-Chloroprop-2-en-1-amine hydrochloride is unique due to the presence of both a chlorine atom and an amine group on a propene chain, allowing it to participate in a variety of chemical reactions. Its ability to undergo stereoselective synthesis and form allylamines distinguishes it from other similar compounds .

Properties

IUPAC Name

(E)-3-chloroprop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClN.ClH/c4-2-1-3-5;/h1-2H,3,5H2;1H/b2-1+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJGWQYYFUCZDP-TYYBGVCCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.